Product packaging for 4-(4-Chloro-3-nitrobenzoyl)morpholine(Cat. No.:CAS No. 174482-89-4)

4-(4-Chloro-3-nitrobenzoyl)morpholine

Cat. No.: B1618144
CAS No.: 174482-89-4
M. Wt: 270.67 g/mol
InChI Key: JFGITFUPSIAISG-UHFFFAOYSA-N
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Description

Contextualization within the Substituted Benzoylmorpholine Class

4-(4-Chloro-3-nitrobenzoyl)morpholine, with the chemical formula C₁₁H₁₁ClN₂O₄, belongs to the broader class of substituted benzoylmorpholines. cymitquimica.com This class of compounds is characterized by a central benzoyl group linked to a morpholine (B109124) ring, with various substituents on the phenyl ring. The specific substitutions on the benzoyl moiety, in this case, a chloro and a nitro group, play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity and potential biological activity.

The synthesis of such compounds often involves the reaction of a substituted benzoyl chloride with morpholine. For instance, the related compound this compound can be synthesized from 4-chloro-3-nitrobenzoic acid, which is first converted to its more reactive acid chloride derivative. mdpi.com This synthetic accessibility makes the substituted benzoylmorpholine scaffold an attractive starting point for the creation of diverse chemical libraries for drug discovery.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁ClN₂O₄
Molecular Weight270.67 g/mol
IUPAC Name(4-chloro-3-nitrophenyl)(morpholino)methanone
SynonymsThis compound

Data sourced from publicly available chemical databases.

Significance of the Morpholine Scaffold in Medicinal Chemistry and Drug Design

The morpholine moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets, which is a critical factor in drug-receptor binding. Furthermore, its conformational flexibility allows it to adapt to the geometry of various binding sites. The introduction of a morpholine ring can lead to improvements in a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, making it a valuable tool for medicinal chemists in the optimization of lead compounds.

Current Research Landscape and Emerging Directions for this compound

Current research on this compound primarily positions it as a key synthetic intermediate for the generation of more complex molecules with potential therapeutic applications. Its structure incorporates several features that are of interest in medicinal chemistry. The 4-chloro-3-nitrophenyl group is a common pharmacophore found in various biologically active compounds. The nitro group, in particular, can be a precursor for an amino group through reduction, opening up a pathway for further derivatization and the introduction of diverse functionalities.

A notable example of its utility is in the synthesis of 4-(morpholin-4-yl)-3-nitrobenzhydrazide. In this synthesis, this compound is a conceptual intermediate, with the initial step involving the reaction of 4-chloro-3-nitrobenzoic acid with morpholine. mdpi.com The resulting 4-(morpholin-4-yl)-3-nitrobenzoic acid is then converted to the hydrazide. This hydrazide has been used as a scaffold to create a series of thiosemicarbazides, semicarbazides, and hydrazones that have been evaluated for their antimicrobial activity. mdpi.com While the parent hydrazide showed limited activity, some of its derivatives displayed significant antibacterial properties, highlighting the importance of this compound as a starting point for the development of new antimicrobial agents. mdpi.com

Table 2: Research Application of a Closely Related Derivative

Derivative ClassTarget ApplicationResearch Finding
ThiosemicarbazidesAntimicrobialDerivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide showed activity against various bacterial strains. mdpi.com
SemicarbazidesAntimicrobialDerivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide showed activity against various bacterial strains. mdpi.com
HydrazonesAntimicrobialDerivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide were synthesized and evaluated. mdpi.com

Overview of the Chemical Compound's Potential in Biological and Pharmacological Applications

The potential biological and pharmacological applications of this compound are largely inferred from the activities of the molecules that can be synthesized from it. The presence of the chloro and nitro substitutions on the phenyl ring are known to influence biological activity. For instance, nitroaromatic compounds are a well-established class of therapeutic agents, particularly in the realm of antimicrobial and anticancer research.

The primary role of this compound in the current research context is that of a versatile building block. Its strategic design allows for the systematic exploration of chemical space around the substituted benzoylmorpholine core. By modifying the nitro group or displacing the chloro group, researchers can generate a multitude of derivatives with diverse pharmacological profiles. The demonstrated success in creating antimicrobial agents from a closely related hydrazide underscores the potential of this scaffold in the search for new drugs to combat infectious diseases. mdpi.com Further research into the derivatization of this compound could lead to the discovery of novel compounds with a wide range of therapeutic applications, from oncology to neuropharmacology, leveraging the proven benefits of the morpholine scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClN2O4 B1618144 4-(4-Chloro-3-nitrobenzoyl)morpholine CAS No. 174482-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-9-2-1-8(7-10(9)14(16)17)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGITFUPSIAISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352174
Record name 4-(4-CHLORO-3-NITROBENZOYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174482-89-4
Record name 4-(4-CHLORO-3-NITROBENZOYL)MORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 4 Chloro 3 Nitrobenzoyl Morpholine

Advanced Synthetic Routes to the Core Structure

The creation of the 4-(4-chloro-3-nitrobenzoyl)morpholine core structure is most efficiently approached by forming the central amide linkage. Methodologies can be broadly categorized by how the 4-chloro-3-nitrobenzoyl unit is introduced—either from a highly reactive acid chloride or through in-situ activation of the corresponding carboxylic acid—and the stage at which the morpholine (B109124) heterocycle is incorporated.

Strategies for the Introduction of the 4-Chloro-3-nitrobenzoyl Moiety

A prevalent and highly effective method for synthesizing this compound involves a two-step sequence starting from 4-chloro-3-nitrobenzoic acid. The first step is the conversion of the carboxylic acid to its more reactive acyl chloride derivative, 4-chloro-3-nitrobenzoyl chloride. This transformation is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov

The resulting 4-chloro-3-nitrobenzoyl chloride is a potent acylating agent that readily reacts with nucleophiles. In the second step, this key precursor is treated with morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of the stable amide bond and the elimination of hydrogen chloride (HCl). An auxiliary base, such as triethylamine (B128534) (TEA) or pyridine, is commonly added to the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion. This acid chloride pathway is often favored for its high reactivity and typically results in excellent yields of the final product.

Table 1: Synthesis of 4-Chloro-3-nitrobenzoyl Chloride Precursor

Starting Material Reagent Solvent Conditions Yield
4-Chloro-3-nitrobenzoic acid Oxalyl Chloride, cat. DMF Dichloromethane 30°C, 5h, then RT, 18h ~99%

This table presents data from documented syntheses of the key precursor. googleapis.com

An alternative to the acid chloride route is the direct amidation of 4-chloro-3-nitrobenzoic acid with morpholine. This approach avoids the isolation of the often moisture-sensitive acid chloride by activating the carboxylic acid in situ. This is achieved using a variety of peptide coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. uni-kiel.de More modern and efficient phosphonium (B103445) or aminium/uronium salt-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), or (1-((1-(cyano-2-ethoxy-2-oxoethylidene)amino)oxy)dimethylaminomorpholinocarbenium hexafluorophosphate) (COMU) are also highly effective. researchgate.net Research has shown that reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be successfully employed for coupling 4-chloro-3-nitrobenzoic acid with amines. semanticscholar.org This method is particularly useful in complex molecule synthesis where milder conditions are required to avoid affecting other functional groups.

Table 2: Examples of Coupling Agents for Amide Bond Formation

Coupling Reagent Class Example Reagents Typical Additive
Carbodiimide DCC, EDC HOBt, DMAP
Phosphonium Salt PyBOP, PyAOP -

This table summarizes common coupling agents used in modern organic synthesis for direct amidation. uni-kiel.deresearchgate.netresearchgate.net

Incorporation of the Morpholine Ring System

The formation of the final product requires the successful incorporation of the morpholine heterocycle. This is almost universally achieved through its function as a secondary amine nucleophile.

The most direct and common method for incorporating the morpholine ring is through a nucleophilic substitution reaction, specifically a nucleophilic acyl substitution. As detailed previously (Sec. 2.1.1.1), morpholine serves as the nucleophile that attacks an activated carbonyl group. The lone pair of electrons on the nitrogen atom initiates the bond formation with the electrophilic carbonyl carbon of either 4-chloro-3-nitrobenzoyl chloride or the in situ activated 4-chloro-3-nitrobenzoic acid. The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the leaving group (chloride or the activated hydroxyl group), resulting in the formation of the thermodynamically stable amide product, this compound.

A less conventional, though chemically viable, synthetic strategy would involve forming the morpholine ring as one of the final steps of the synthesis. This approach is not commonly documented for this specific molecule but is based on established methods for heterocycle formation. organic-chemistry.org In such a hypothetical pathway, 4-chloro-3-nitrobenzoic acid would first be coupled with diethanolamine (B148213) to form the intermediate N,N-bis(2-hydroxyethyl)-4-chloro-3-nitrobenzamide.

The subsequent and final step would be an intramolecular cyclization of this diol-amide. This ring-closing reaction is typically achieved through dehydration using a strong acid catalyst, such as concentrated sulfuric acid or oleum, at elevated temperatures. youtube.comgoogle.com The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form the six-membered morpholine ring. While plausible, this route is more complex than direct acylation of morpholine and is generally reserved for syntheses where pre-formed morpholine is not a suitable starting material.

Exploration of One-Pot Synthesis and Multicomponent Reactions

The direct synthesis of this compound can be efficiently achieved through the amidation of 4-chloro-3-nitrobenzoyl chloride with morpholine. chemspider.com This reaction is typically carried out in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane.

A plausible one-pot synthesis could commence from 4-chloro-3-nitrobenzoic acid. The acid can be activated in situ using a coupling agent, such as thionyl chloride, followed by the addition of morpholine to yield the final product without the isolation of the intermediate acyl chloride. chemicalbook.com

Table 1: Proposed One-Pot Synthesis of this compound

StepReactantsReagentsSolventConditionsProduct
14-Chloro-3-nitrobenzoic acid, MorpholineThionyl chloride, TriethylamineDichloromethane0°C to room temperatureThis compound

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. researchgate.net While a direct MCR for the synthesis of this compound is not prominently described, a hypothetical Ugi-type reaction could be envisioned. For instance, a reaction between 4-chloro-3-nitrobenzoic acid, morpholine, an isocyanide, and an aldehyde could potentially lead to a more complex morpholine-containing scaffold. openmedicinalchemistryjournal.com The exploration of such MCRs could rapidly generate a library of analogues for biological screening.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

The presence of reactive chloro and nitro groups, along with the morpholine and benzoyl moieties, makes this compound an excellent scaffold for derivatization to explore structure-activity relationships. e3s-conferences.org

Rational Design and Synthesis of Aromatic and Heterocyclic Analogues

Analogues can be synthesized by replacing the 4-chloro-3-nitrophenyl group with other substituted aromatic or heterocyclic rings. This can be achieved by starting from different substituted benzoic acids and coupling them with morpholine. For example, using different substituted benzoyl chlorides allows for the introduction of a variety of functional groups on the aromatic ring, leading to a diverse set of analogues. nih.gov

Isosteric and Bioisosteric Replacements within the Molecular Framework

Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound.

Nitro Group Replacement: The nitro group is often considered a potential liability in drug candidates due to possible in vivo reduction to reactive hydroxylamines and nitrosoamines. cambridgemedchemconsulting.com Common bioisosteric replacements for an aromatic nitro group include a cyano (-CN), trifluoromethyl (-CF3), or a sulfonamide (-SO2NH2) group. nih.govcambridgemedchemconsulting.com These groups can mimic the electron-withdrawing nature of the nitro group while potentially improving the metabolic profile.

Chloro Group Replacement: The chlorine atom can be replaced by other halogens (e.g., F, Br) or small alkyl groups like a methyl group, which is a classical isostere. youtube.com A fluorine atom can alter the pKa and block metabolic oxidation, while a bromine atom can introduce different steric and electronic properties. nih.govu-tokyo.ac.jp

Table 2: Potential Bioisosteric Replacements in this compound

Original GroupPositionPotential BioisostereRationale
Nitro (-NO2)3Cyano (-CN)Similar size and electronics
Nitro (-NO2)3Trifluoromethyl (-CF3)Strong electron-withdrawing group, improved metabolic stability. nih.govresearchgate.net
Chloro (-Cl)4Fluorine (-F)Modulate pKa, block metabolism. cambridgemedchemconsulting.com
Chloro (-Cl)4Methyl (-CH3)Similar size, alters lipophilicity

Modifications of the Nitro and Chloro Substituents

The chloro and nitro groups themselves can be targets for modification. The electron-withdrawing nature of the nitro group activates the chlorine atom for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride by various nucleophiles such as amines, alcohols, and thiols, leading to a wide range of derivatives.

Reduction of Nitro Groups to Amino Derivatives

The nitro group can be selectively reduced to an amino group, yielding 4-(3-amino-4-chlorobenzoyl)morpholine. This transformation opens up a plethora of further functionalization possibilities. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic media. google.compatsnap.comgoogle.com

Table 3: Reaction Conditions for Nitro Group Reduction

ReagentsSolventTemperatureProduct
H2, Pd/CEthanol/MethanolRoom Temperature4-(3-Amino-4-chlorobenzoyl)morpholine
SnCl2·2H2OEthanolReflux4-(3-Amino-4-chlorobenzoyl)morpholine
Fe, NH4ClEthanol/WaterReflux4-(3-Amino-4-chlorobenzoyl)morpholine

Further Functionalization for Hybrid Compound Development

The resulting amino group from the reduction of the nitro moiety is a versatile handle for the synthesis of hybrid compounds. It can be acylated, sulfonylated, or used in coupling reactions to link the core structure to other pharmacophores. For instance, the amine can be reacted with various carboxylic acids or sulfonyl chlorides to form amides and sulfonamides, respectively. This strategy allows for the combination of the 4-(benzoyl)morpholine scaffold with other biologically active moieties to create hybrid molecules with potentially synergistic or novel activities. nih.gov

Structural Elucidation and Conformational Analysis of 4 4 Chloro 3 Nitrobenzoyl Morpholine

Advanced Spectroscopic Characterization Techniques

The molecular structure of 4-(4-chloro-3-nitrobenzoyl)morpholine is unequivocally determined by employing a suite of sophisticated spectroscopic methods. Each technique provides unique insights into the molecule's atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. This allows for a detailed mapping of the proton and carbon frameworks. While specific spectral data for this compound is not widely published, a close analogue, (4-chlorophenyl)(morpholino)methanone, provides valuable comparative data. rsc.org The addition of a nitro group in the 3-position of the benzoyl ring is expected to significantly influence the chemical shifts of the aromatic protons and carbons due to its strong electron-withdrawing nature.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For the related compound (4-chlorophenyl)(morpholino)methanone, the aromatic protons appear as a multiplet between δ 7.32 and 7.45 ppm, while the morpholine (B109124) protons resonate as a broad multiplet between δ 3.30 and 3.95 ppm. rsc.org

In this compound, the aromatic region of the ¹H NMR spectrum is expected to be more complex. The proton ortho to the nitro group would likely experience a significant downfield shift. The morpholine ring protons, being further from the aromatic ring, would be less affected, though some minor shifts are possible depending on the conformational orientation of the benzoyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Splitting Pattern
Aromatic-H7.5 - 8.2Multiplet
Morpholine-H (adjacent to N)3.5 - 4.0Multiplet
Morpholine-H (adjacent to O)3.6 - 4.1Multiplet

Note: This is a predicted spectrum based on the analysis of related compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For (4-chlorophenyl)(morpholino)methanone, the carbonyl carbon appears at δ 169.4 ppm, and the aromatic carbons resonate between δ 128.7 and 136.0 ppm. rsc.org The morpholine carbons adjacent to nitrogen and oxygen are found at δ 42.7/48.2 ppm and δ 66.8 ppm, respectively. rsc.org

For this compound, the presence of the nitro group is anticipated to cause a downfield shift for the aromatic carbons, particularly the carbon bearing the nitro group and the adjacent carbons. The carbonyl carbon and the morpholine carbon signals are expected to be less affected.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)~168-170
Aromatic C-Cl~135-138
Aromatic C-NO₂~148-152
Other Aromatic C~125-135
Morpholine C-N~42-49
Morpholine C-O~66-68

Note: This is a predicted spectrum based on data from analogous compounds and established substituent effects in ¹³C NMR.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band for the tertiary amide carbonyl (C=O) stretching vibration is anticipated in the region of 1630-1680 cm⁻¹. The presence of the nitro group will be indicated by two strong stretching vibrations, an asymmetric stretch typically around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-O-C stretching of the morpholine ring is expected to appear as a strong band in the 1100-1150 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring will be observed just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Table 3: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch< 3000Medium
Amide C=O Stretch1630 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
Asymmetric NO₂ Stretch1510 - 1560Strong
Symmetric NO₂ Stretch1345 - 1385Strong
C-O-C Stretch (Ether)1100 - 1150Strong
C-Cl Stretch< 800Medium-Strong

Note: These are predicted absorption ranges based on characteristic functional group frequencies.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular weight of this compound is 270.67 g/mol . rsc.org

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 270, with an M+2 peak at m/z 272 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom. Common fragmentation pathways would likely involve the cleavage of the amide bond. This could lead to the formation of a fragment corresponding to the 4-chloro-3-nitrobenzoyl cation (m/z 184) and a fragment corresponding to the morpholine cation (m/z 86). Further fragmentation of the benzoyl fragment could involve the loss of the nitro group (NO₂) or carbon monoxide (CO).

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Predicted Fragment
270/272[M]⁺ (Molecular Ion)
184/186[Cl(NO₂)C₆H₃CO]⁺
154/156[Cl(NO₂)C₆H₃]⁺
86[C₄H₈NO]⁺

Note: This is a predicted fragmentation pattern based on the molecular structure and general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique would provide precise data on its molecular structure, crystal packing, and intermolecular forces.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Absolute Configuration

While a published single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, the expected molecular geometry can be inferred from its constituent parts and analysis of closely related structures.

The molecule consists of a 4-chloro-3-nitrophenyl group linked to a morpholine ring via a carbonyl bridge. The substituted phenyl ring is expected to be largely planar. The morpholine ring, an N,O-heterocycle, would almost certainly adopt a stable chair conformation. nih.gov The key geometric parameters, including bond lengths and angles, would be determined by the hybridization of the atoms and the electronic effects of the substituents. The electron-withdrawing nature of the nitro and chloro groups, as well as the carbonyl group, would influence the bond lengths within the aromatic system.

Table 1: Expected Molecular Geometry Parameters for this compound (Note: These are typical, anticipated values based on analogous structures, as specific experimental data is not publicly available.)

ParameterBond/AngleExpected Value
Bond Lengths C=O (carbonyl)~1.23 Å
C-N (amide)~1.35 Å
C-Cl~1.74 Å
C-N (nitro)~1.48 Å
N-O (nitro)~1.22 Å
Bond Angles O=C-N (amide)~122°
C-C-Cl (aromatic)~120°
C-C-N (nitro)~119°
Dihedral Angle Phenyl Plane vs. Amide Plane20° - 50°

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, which dictate the material's physical properties.

The this compound molecule lacks classical hydrogen bond donors such as O-H or N-H groups. Consequently, strong hydrogen bonding is not expected to be the primary driver of crystal packing. However, the formation of weak C-H···O hydrogen bonds is highly probable. In these interactions, the hydrogen atoms attached to the carbon atoms of the morpholine ring and the phenyl ring would act as weak donors, while the oxygen atoms of the carbonyl group, the nitro group, and the morpholine ether would serve as acceptors. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal structure.

Given the presence of the aromatic phenyl ring, π-π stacking interactions are anticipated to play a role in the crystal packing. The phenyl ring is substituted with electron-withdrawing chloro and nitro groups, making it electron-deficient. This could favor offset or parallel-displaced π-π stacking arrangements to minimize electrostatic repulsion.

Polymorphism and Crystallinity Studies using Powder X-ray Diffraction

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct atomic arrangement and, consequently, different physicochemical properties. chemicalbook.com Powder X-ray Diffraction (PXRD) is the primary technique used to investigate polymorphism and assess the crystallinity of a bulk sample. sigmaaldrich.comnih.gov

A PXRD analysis of a synthesized batch of this compound would yield a diffraction pattern that serves as a fingerprint for its specific crystal form. The presence of sharp, well-defined peaks would indicate a highly crystalline material, while broad halos would suggest an amorphous component. By crystallizing the compound under various conditions (e.g., different solvents, temperatures, or cooling rates), different polymorphs could potentially be isolated. Each unique polymorph would produce a distinct PXRD pattern, allowing for their identification and characterization. chemicalbook.com To date, no specific polymorphism studies on this compound have been reported in the searched scientific literature.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily centered on three aspects: the conformation of the morpholine ring, the rotation around the aryl-carbonyl bond, and the rotation of the nitro group.

As previously mentioned, the morpholine ring is expected to adopt a stable chair conformation, which minimizes steric and torsional strain. This is a common feature for morpholine-containing structures. nih.gov

Significant conformational variance arises from the rotation about the single bonds connecting the morpholine ring to the carbonyl group (C-N bond) and the carbonyl group to the phenyl ring (C-C bond). The rotation around the C-N amide bond is typically restricted due to its partial double-bond character. The most critical stereochemical parameter is the dihedral angle between the plane of the 4-chloro-3-nitrophenyl ring and the plane of the amide linker. This angle is influenced by the steric hindrance between the ortho-substituent on the ring and the carbonyl oxygen, as well as by electronic factors.

Furthermore, the nitro group itself is often twisted out of the plane of the benzene (B151609) ring. In related structures containing a 4-chloro-3-nitrophenyl moiety, the nitro group has been observed to be twisted by approximately 48-57° relative to the aromatic plane. This rotation helps to alleviate steric strain with the adjacent chloro substituent. A comprehensive conformational analysis would precisely define these torsional angles, which collectively determine the molecule's three-dimensional shape.

Computational Chemistry and Molecular Modeling Studies of 4 4 Chloro 3 Nitrobenzoyl Morpholine

Quantum Chemical Calculations: An Unexplored Frontier

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It can be employed to determine optimized molecular geometry, Mulliken atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. For 4-(4-chloro-3-nitrobenzoyl)morpholine, specific data from DFT calculations, such as bond lengths, bond angles, and orbital energies, are not presently available in published research.

Prediction of Spectroscopic Parameters

Theoretical calculations, often using DFT, can predict spectroscopic properties such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are highly valuable for complementing and interpreting experimental spectroscopic data. A computational study on this compound would be expected to provide such theoretical spectra, but this information is not currently found in the accessible literature.

Molecular Docking and Ligand-Receptor Interaction Studies: Awaiting Investigation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Computational Assessment of Binding Affinities and Modes

This subsection would typically present data on the binding affinity (e.g., in kcal/mol) of this compound with various biological targets, as determined by molecular docking simulations. Such studies are crucial for predicting the potential of a compound as a therapeutic agent. Without published docking studies for this specific compound, no such data can be presented.

Identification of Key Residues and Interaction Hotspots

A detailed docking analysis would identify the key amino acid residues within a receptor's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex. For this compound, the specific residues and interaction types with any potential protein targets have not been reported.

Molecular Dynamics Simulations for Conformational Flexibility and Stability: An Area Ripe for Study

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. MD simulations provide a view of the dynamic behavior of a system, offering insights into conformational flexibility and the stability of ligand-protein complexes. Data such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are typically generated to assess the stability of the system. As with the other computational methods, there is no available research detailing MD simulations performed on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorandfrancis.comnih.gov This method is instrumental in predicting the activity of new compounds and in optimizing lead structures in drug discovery.

For a compound like this compound, a QSAR study would typically involve a dataset of structurally related benzoyl-morpholine derivatives with measured biological activity (e.g., antibacterial, anticancer, or enzyme inhibition). The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different physicochemical properties of the molecules.

Key Molecular Descriptors for QSAR Analysis:

A hypothetical QSAR study on a series of analogs of this compound would likely involve the calculation of several types of descriptors:

Descriptor ClassExamples of DescriptorsPotential Relevance to this compound
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesThe nitro group is a strong electron-withdrawing group, significantly impacting the electronic properties of the benzoyl ring. These descriptors would be crucial in modeling interactions with biological targets. nih.gov
Steric Molecular weight, Molar refractivity, van der Waals volumeThe size and shape of the morpholine (B109124) ring and the substituents on the benzoyl ring influence how the molecule fits into a receptor's binding pocket.
Hydrophobicity LogP, Water solubilityThe overall lipophilicity of the molecule, affected by the chloro, nitro, and morpholine groups, is critical for its pharmacokinetic properties, such as membrane permeability.
Topological Connectivity indices, Shape indicesThese descriptors capture the branching and overall topology of the molecule, which can be related to its biological activity.

A typical QSAR model is represented by a linear or non-linear equation. For instance, a linear QSAR model might look like:

Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant

The coefficients (c1, c2, etc.) determined through statistical regression analysis would indicate the relative importance of each descriptor to the biological activity. For this compound, a QSAR model could reveal, for example, that the presence of the nitro group at the meta position and the chlorine atom at the para position are critical for a specific biological activity.

Although no specific QSAR studies on this exact compound were found, research on other morpholine and nitroaromatic derivatives highlights the importance of these moieties in determining biological activity, suggesting that this compound could be a candidate for such computational analysis. acs.orgnih.gov

Pharmacological and Biological Activity Research of 4 4 Chloro 3 Nitrobenzoyl Morpholine and Its Derivatives

Antimicrobial Activity Studies

The antimicrobial properties of 4-(4-chloro-3-nitrobenzoyl)morpholine derivatives have been a key focus of recent research. Initial synthesis of the core compound, this compound, serves as a foundational step for the creation of various derivatives, including thiosemicarbazides and semicarbazides, which have been evaluated for their biological activity.

Antibacterial Efficacy

The antibacterial potential of derivatives of this compound has been systematically evaluated against both Gram-positive and Gram-negative bacterial strains. These investigations have utilized broth microdilution methods to determine the minimum inhibitory concentration (MIC), providing a quantitative measure of their antibacterial potency.

A study focusing on thiosemicarbazide (B42300) and semicarbazide (B1199961) derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide, which is derived from this compound, demonstrated notable antibacterial activity against several Gram-positive bacteria. mdpi.com The results indicated that while hydrazone derivatives were largely inactive, the thiosemicarbazide and semicarbazide derivatives exhibited moderate to significant antibacterial effects. mdpi.com

Specifically, eight of the nine tested thiosemicarbazide derivatives showed moderate activity. mdpi.com Furthermore, the two synthesized semicarbazide derivatives displayed clear antibacterial activity, with some showing efficacy comparable to or exceeding that of the reference antibiotic, amoxicillin. mdpi.com

Below is an interactive data table summarizing the antibacterial activity (MIC in µg/mL) of selected active derivatives against reference Gram-positive bacterial strains.

CompoundStaphylococcus aureus (NCTC 10788)Staphylococcus epidermidis (ATCC 12228)Micrococcus luteus (ATCC 10240)Enterococcus faecalis (ATCC 29212)Bacillus cereus (ATCC 10876)Bacillus subtilis (ATCC 6633)
Thiosemicarbazide Derivative 4 >50025062.5>500250125
Thiosemicarbazide Derivative 5 >500250125>500250125
Thiosemicarbazide Derivative 7 >50025062.5>500125125
Semicarbazide Derivative 22 62.531.2515.62525031.2531.25
Semicarbazide Derivative 23 62.531.2515.62525031.2531.25
Amoxicillin (Reference) 0.250.50.125120.5

Data sourced from a study on new 4-(morpholin-4-yl)-3-nitrobenzhydrazide based scaffolds. mdpi.com

The same study also assessed the efficacy of these derivatives against a panel of Gram-negative bacteria. mdpi.com The results were more varied compared to the Gram-positive strains, with some derivatives showing moderate activity. The semicarbazide derivatives, in particular, demonstrated notable inhibitory effects against certain Gram-negative pathogens. mdpi.com

The following interactive data table presents the MIC values (in µg/mL) of the active derivatives against reference Gram-negative bacterial strains.

CompoundEscherichia coli (ATCC 25922)Proteus mirabilis (ATCC 12453)Klebsiella pneumoniae (ATCC 13883)Pseudomonas aeruginosa (ATCC 9027)Salmonella enterica (ATCC 14028)
Thiosemicarbazide Derivative 4 >500250>500>500>500
Thiosemicarbazide Derivative 5 >500250>500>500>500
Thiosemicarbazide Derivative 7 >500250>500>500>500
Semicarbazide Derivative 22 250125250>500250
Semicarbazide Derivative 23 250125250>500250
Colistin (Reference) 24212

Data sourced from a study on new 4-(morpholin-4-yl)-3-nitrobenzhydrazide based scaffolds. mdpi.com

Antifungal Efficacy

Currently, there is a lack of specific research data available in the public domain regarding the antifungal efficacy of this compound and its direct derivatives. While the broader class of morpholine (B109124) derivatives has been investigated for antifungal properties, dedicated studies on this particular compound series are needed to ascertain their potential in this area.

Elucidation of Antimicrobial Mechanism of Action

Understanding the mechanism by which antimicrobial agents exert their effects is crucial for their development as therapeutic agents. Research into the mode of action of this compound derivatives is ongoing, with a particular focus on their interaction with essential bacterial enzymes.

One of the proposed mechanisms of action for compounds structurally related to this compound is the inhibition of bacterial RNA polymerase (RNAP). nih.gov RNAP is a vital enzyme responsible for transcribing genetic information from DNA to RNA, making it an attractive target for antibacterial drugs. Some studies have identified compounds that inhibit the interactions between bacterial RNA polymerase and its sigma factors, which are essential for the initiation of transcription. nih.gov The 4-chloro-3-nitrobenzoyl moiety is a key structural feature in some of these inhibitory compounds. nih.gov While direct evidence for this compound itself as an RNAP inhibitor is still being investigated, the activity of structurally similar compounds suggests this as a plausible mechanism of action. nih.gov

Anticancer and Antiproliferative Activity Research

The quest for novel anticancer agents has led researchers to investigate a wide array of synthetic compounds. Derivatives of this compound, which combine the structural features of a morpholine ring, a substituted benzoyl group with a chloro and a nitro moiety, have been a subject of interest in this field. These features are often found in biologically active molecules, suggesting their potential as a scaffold for the development of new therapeutic agents.

In Vitro Cytotoxicity Assays Against Human Cancer Cell Lines

The initial step in assessing the anticancer potential of a compound is typically the evaluation of its cytotoxic effects on various human cancer cell lines. While direct studies on this compound are not extensively documented in publicly available literature, research on closely related derivatives provides valuable insights into the potential of this chemical class.

One study investigated the cytotoxic activity of a series of novel 4-(1-(2-cyclopropylphenyl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)ethyl)morpholine analogues against the MCF-7 breast cancer cell line. researchgate.net The results, as summarized in the table below, indicate that the 4-chloro substituted analogue demonstrated significant cytotoxicity. researchgate.net

Compound IDSubstitutionIC50 (µM) against MCF-7
6i 4-chloro3.42 ± 0.11
Doxorubicin (Standard) -7.50 ± 0.07

This table presents the half-maximal inhibitory concentration (IC50) values of a selected morpholine derivative compared to the standard chemotherapeutic drug, Doxorubicin, against the MCF-7 human breast cancer cell line. researchgate.net

Another study on a quinazoline (B50416) derivative bearing a morpholine and a nitro-thienyl group, specifically 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl researchgate.netresearchgate.netnih.govtriazolo[4,3-c]quinazoline, reported cytotoxic effects on the HeLa human cervical cancer cell line. The IC50 value was found to be less than 4 µg/ml, a threshold suggested by the National Cancer Institute for a compound to be considered a potential anticancer drug.

These findings suggest that the presence of a chloro-substituted aromatic ring and a morpholine moiety can contribute to the cytotoxic properties of a compound, making derivatives of this compound worthy of further investigation.

Cell Cycle Arrest and Apoptosis Induction Studies

Beyond general cytotoxicity, understanding the mechanisms through which a compound exerts its anticancer effects is crucial. Many effective cancer therapies work by inducing cell cycle arrest at specific checkpoints or by triggering programmed cell death, known as apoptosis.

Research on various morpholine-substituted quinazoline derivatives has shown that they can inhibit cell proliferation by arresting the cell cycle, often in the G1 phase. researchgate.net This prevents the cancer cells from entering the DNA synthesis (S) phase, thereby halting their replication. Furthermore, these compounds have been observed to induce apoptosis, which is the body's natural way of eliminating damaged or unwanted cells. researchgate.net

For instance, studies on a chromene derivative, 2-amino-4-(3-nitrophenyl)-3-cyano-7-(dimethylamino)-4H-chromene (3-NC), which shares the nitrophenyl group with the subject compound, have demonstrated the induction of apoptosis in various human cancer cell lines, including HepG2 (liver cancer), T47D (breast cancer), and HCT116 (colon cancer). nih.gov The induction of apoptosis was confirmed by methods such as fluorescence microscopy of Hoechst 33258 stained cells and Annexin V/PI staining followed by flow cytometry. nih.gov

While specific studies on this compound are lacking, the evidence from related structures strongly suggests that its derivatives could potentially mediate their anticancer effects through the induction of cell cycle arrest and apoptosis.

Molecular Target Identification and Mechanism of Cell Death Elucidation

To fully comprehend the anticancer potential of a compound, it is essential to identify its molecular targets and elucidate the specific pathways through which it induces cell death.

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic proteins (e.g., Bax, Bak) that promote cell death, and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) that inhibit it. The balance between these opposing factions determines the fate of a cell. Many cancer cells upregulate anti-apoptotic proteins to evade cell death, making these proteins attractive targets for cancer therapy. nih.gov

Research on the chromene derivative 3-NC has shown that it can modulate the expression of Bcl-2 family proteins. nih.gov Specifically, treatment with 3-NC led to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax in HepG2, T47D, and HCT116 cancer cell lines. nih.gov This shift in the Bax/Bcl-2 ratio pushes the cells towards apoptosis.

Cell LineEffect of 3-NC on Bcl-2 Family Proteins
HepG2 (Liver Cancer) Downregulation of Bcl-2, Upregulation of Bax
T47D (Breast Cancer) Downregulation of Bcl-2, Upregulation of Bax
HCT116 (Colon Cancer) Downregulation of Bcl-2, Upregulation of Bax

This table summarizes the observed effects of the nitrophenyl-containing compound 3-NC on the expression of key Bcl-2 family proteins in different human cancer cell lines. nih.gov

These findings suggest that derivatives of this compound, due to their structural similarities, might also exert their pro-apoptotic effects by targeting and modulating the Bcl-2 family of proteins.

Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Analgesics are substances that relieve pain. The morpholine scaffold is present in several compounds with anti-inflammatory and analgesic properties.

Studies on benzophenone-N-ethyl morpholine ethers have demonstrated their anti-inflammatory activity. nih.gov In a carrageenan-induced hind paw edema test in rats, a standard model for acute inflammation, several of these compounds exhibited significant anti-inflammatory effects. nih.gov For example, the compound with a methoxy (B1213986) group at the para position of one of the benzophenone (B1666685) rings showed a 55.5% inhibition of edema. nih.gov

The following table presents the anti-inflammatory activity of selected benzophenone-N-ethyl morpholine ethers:

CompoundSubstitution% Inhibition of Edema
5a 4-methoxy55.5
5f 4-fluoro58.7
Aspirin (Standard) -42.1
Phenylbutazone (Standard) -52.3

This table shows the percentage of edema inhibition by various benzophenone-N-ethyl morpholine ethers in comparison to standard anti-inflammatory drugs. nih.gov

While direct experimental data for this compound is not available, the established anti-inflammatory and analgesic activities of other morpholine-containing benzoyl derivatives suggest that it could be a promising area for future research.

Antiviral Investigations

The emergence of new viral diseases necessitates the continuous search for novel antiviral agents. The morpholine and quinoline (B57606) cores are found in various compounds with demonstrated antiviral activity.

Recent research has explored the antiviral potential of new quinoline derivatives against SARS-CoV-2, the virus responsible for COVID-19. nih.gov In cell culture-based infection models, these compounds exhibited inhibitory profiles against the virus. nih.gov The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that gives half-maximal response, were determined for these compounds.

The table below shows the EC50 values of selected quinoline compounds against SARS-CoV-2 in different cell lines:

CompoundEC50 in Caco-2 cells (µM)EC50 in Vero 76 cells (µM)
1 18.9 ± 10.01.5 ± 1.0
2 5.9 ± 3.22.9 ± 2.5
Chloroquine (B1663885) (Reference) 12.7 ± 18.73.1 ± 2.7

This table presents the EC50 values for new quinoline compounds against SARS-CoV-2 in Caco-2 and Vero 76 cell lines, with chloroquine as a reference compound. nih.gov

Although these compounds are not direct derivatives of this compound, the presence of the morpholine moiety in some of the parent structures of these synthesized quinolines suggests that this chemical class could serve as a foundation for the development of new antiviral drugs. nih.gov Further research is needed to specifically investigate the antiviral activity of this compound and its derivatives.

HIV-1 Virion Infectivity Factor (Vif) Inhibition Studies

Research into the derivatives of this compound has identified a potent small molecule inhibitor of HIV-1 Virion Infectivity Factor (Vif), known as RN-18. Vif is a critical HIV-1 protein essential for viral replication in vivo, as it counteracts the human antiviral protein APOBEC3G (A3G). By targeting Vif, RN-18 restores the cell's natural ability to inhibit HIV-1 replication.

RN-18 functions by antagonizing Vif, leading to a block in viral replication specifically in cells that express A3G (non-permissive cells). nih.gov The inhibitory action of RN-18 is dependent on the presence of A3G, demonstrating its specific mechanism of action against the Vif-A3G axis. nih.gov This specificity makes the Vif-A3G interaction an attractive target for the development of new antiretroviral therapies.

Structure-activity relationship (SAR) studies on RN-18 and its analogues have been conducted to understand the chemical features crucial for its antiviral activity. These studies involved the synthesis of a series of analogues with modifications to the phenyl rings and the linkages connecting them. The findings from these studies help in defining the structural requirements for Vif-specific activity and provide a basis for developing new, more potent antiviral compounds. nih.gov

A dual cell-based assay system is typically used to evaluate the antiviral activity of these compounds against wild-type HIV-1 in both non-permissive (H9) and permissive (MT-4) cells, which also allows for the assessment of specificity. nih.gov The SAR studies have led to the identification of new analogues with improved antiviral potency and specificity, highlighting the potential for further exploration in developing novel HIV-1 therapeutics. nih.gov

CompoundH9 IC50 (µM)MT-4 IC50 (µM)CC50 (µM)Specificity Index (MT-4/H9)
RN-18 4.5>100>100>22.2
5d 2.8>100>100>35.7
40j 7.1>100>100>14.1

Data sourced from SAR studies on RN-18 analogues. H9 cells are non-permissive, while MT-4 cells are permissive.

Other Investigated Biological Activities

Antimalarial Activity

While direct studies on the antimalarial activity of this compound are not extensively documented in publicly available research, the broader class of morpholine derivatives has been a subject of interest in the development of antimalarial agents. The 4-aminoquinoline (B48711) scaffold, often combined with other heterocyclic moieties like morpholine, has been a cornerstone of antimalarial drug discovery for decades due to its efficacy, low toxicity, and favorable pharmacokinetic properties. researchgate.net

Research has focused on hybrid molecules that incorporate the 4-aminoquinoline core with various side chains, including those containing morpholine, to overcome drug resistance in Plasmodium falciparum, the deadliest malaria parasite. hilarispublisher.com Modifications on the 4-aminoquinoline structure, particularly at the side chain, have been shown to restore activity against chloroquine-resistant strains. hilarispublisher.com

For instance, a series of 4-anilinoquinoline triazine derivatives were synthesized and showed promising in vivo and in vitro antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium. nih.gov While not direct derivatives of the subject compound, these studies underscore the potential of incorporating the morpholine moiety into established antimalarial pharmacophores to develop new and effective treatments.

Molluscicidal Activity

The molluscicidal properties of this compound have not been specifically detailed, but related compounds have shown significant activity. One of the most well-studied morpholine derivatives with molluscicidal properties is N-Tritylmorpholine. nih.govwho.int This compound has proven to be highly toxic to the snail species that act as intermediate hosts for Schistosomatidae, the parasites responsible for schistosomiasis. nih.govwho.int

N-Tritylmorpholine is effective at very low concentrations and has been successfully used in large-scale trials to control snail populations. nih.govwho.int An important aspect of its profile is its relatively low toxicity to other aquatic life, such as fish and insects, making it a more environmentally selective option compared to other molluscicides. nih.govwho.int

Research into other nitroaromatic compounds has also indicated their potential as molluscicides. The presence of a nitro group is considered important for the biological activity in this class of compounds. Structural features of these molecules appear to be a key determinant of their molluscicidal efficacy.

CompoundExposure TimeLC50 (ppm)
N-Tritylmorpholine 1 hour0.1 - 0.5
N-Tritylmorpholine 24 hours0.01 - 0.05

LC50 values for N-Tritylmorpholine against host snails of Schistosomatidae. nih.gov

Anti-adhesion Therapeutic Applications

There is a lack of specific research on the anti-adhesion therapeutic applications of this compound and its direct derivatives. However, the morpholine moiety is recognized for its favorable physicochemical properties which can be exploited in drug design, including the potential to modulate cell adhesion processes. nih.gov Morpholine-containing compounds are being investigated in various therapeutic areas, and their ability to influence molecular interactions could be relevant to anti-adhesion strategies. nih.gov

The development of coatings with anti-fouling properties, which prevent the adhesion of organisms, sometimes involves morpholine derivatives, suggesting a role for this chemical group in preventing surface adhesion. researchgate.net While this is not a direct therapeutic application, it points to the potential of morpholine-containing structures to interfere with adhesion phenomena.

Insecticidal Properties

Research into new pesticide candidates has included the synthesis of luotonin A analogues containing a morpholine moiety, which have shown activity against certain insect pests like Aphis craccivora. researchgate.net Additionally, novel Mannich bases derived from Schiff bases and morpholine have been synthesized and evaluated for their insecticidal potential. researchgate.net These studies indicate that the morpholine scaffold can be a valuable component in the design of new insecticidal agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Biological Potency and Selectivity

Investigations into derivatives of a closely related scaffold, 4-(morpholin-4-yl)-3-nitrobenzhydrazide, offer a window into the potential SAR of 4-(4-Chloro-3-nitrobenzoyl)morpholine. In a study focused on creating new antimicrobial agents, a series of semicarbazide (B1199961), thiosemicarbazide (B42300), and hydrazone derivatives were synthesized from a 4-(morpholin-4-yl)-3-nitrobenzhydrazide precursor. The antibacterial activity of these derivatives was then evaluated against various bacterial strains.

The findings from this research indicated that the nature of the substituent group had a profound impact on biological potency. For instance, semicarbazide derivatives demonstrated the highest activity among the tested compounds. mdpi.com Notably, a semicarbazide featuring a 4-bromophenyl group was identified as the most potent antibacterial agent against Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) value of 3.91 µg/mL. mdpi.com In contrast, the hydrazone derivatives were found to be inactive against the tested bacteria. mdpi.com This suggests that for this class of compounds, the specific linkage and substituent attached to the core morpholino-nitrobenzoyl structure are critical determinants of biological activity.

Compound TypeKey SubstituentObserved ActivityReference
Semicarbazide Derivative4-BromophenylMost active against Enterococcus faecalis (MIC: 3.91 µg/mL) mdpi.com
Thiosemicarbazide Derivative4-TrifluoromethylphenylActive against Gram-positive bacteria (MIC: 31.25-62.5 µg/mL) mdpi.com
Hydrazone DerivativesVariousNo antimicrobial activity observed mdpi.com

Impact of Substituent Effects on Activity Profiles

The substituents on the phenyl ring play a crucial role in modulating the electronic properties and, consequently, the biological activity of the molecule. In this compound, the presence of a chlorine atom and a nitro group, both of which are electron-withdrawing, is significant. The chlorine atom at the 4-position and the nitro group at the 3-position influence the electron density of the benzoyl ring, which can affect its interaction with biological targets.

In studies of related benzophenone (B1666685) and quinoline (B57606) derivatives, the position and nature of halogen substituents have been shown to be critical for activity. For example, in a series of quinoline derivatives, a fluorine substituent at the para position of a phenyl ring was found to be favorable for improving antiplasmodial activity. These findings underscore the importance of the specific placement of electron-withdrawing groups for optimizing biological efficacy.

Stereochemical Influences on Pharmacological Activity

The concept of stereochemistry is fundamental in pharmacology, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. ganeshremedies.com While this compound itself is not chiral, the introduction of chiral centers through modification could lead to stereoisomers with potentially different activities. The three-dimensional arrangement of a molecule is critical for its interaction with chiral biological targets such as receptors and enzymes. ganeshremedies.com For many drugs, one enantiomer is responsible for the therapeutic effects, while the other may be inactive or contribute to adverse effects. ganeshremedies.com Therefore, any future development of derivatives of this compound that introduces chirality would necessitate a thorough investigation of the pharmacological properties of each individual stereoisomer.

Elucidation of Key Pharmacophoric Features for Target Interaction

In the context of this compound, the key pharmacophoric features would likely include:

The morpholine (B109124) ring, acting as a hydrogen bond acceptor and influencing solubility.

The carbonyl group, which can also act as a hydrogen bond acceptor.

The substituted phenyl ring, with its specific electronic properties conferred by the chloro and nitro groups, which can engage in various interactions, including pi-stacking and hydrophobic interactions.

The spatial relationship between these features is critical for binding to a specific biological target.

Relationship Between Crystalline Structure and Biological Activity

The crystalline structure of a compound can provide valuable information about its conformation and intermolecular interactions, which can, in turn, influence its biological activity. While the crystal structure of this compound has not been reported, analysis of a related compound, 4-(4-Nitrobenzyl)morpholine, offers some insights. nih.gov

Advanced Research Applications and Future Directions for 4 4 Chloro 3 Nitrobenzoyl Morpholine

Development as Lead Compounds for Therapeutic Innovation

The structure of 4-(4-Chloro-3-nitrobenzoyl)morpholine makes it an attractive core for lead compound development. The morpholine (B109124) ring is a well-established "privileged scaffold" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. The chloro and nitro substituents on the benzoyl ring provide handles for chemical modification and can play a direct role in biological activity.

A significant area of investigation has been the use of a closely related derivative, 4-(morpholin-4-yl)-3-nitrobenzhydrazide, as a basis for creating new antibacterial agents. In one study, this hydrazide was used as a substrate to synthesize series of thiosemicarbazides, semicarbazides, and hydrazones. These new derivatives were then tested for their in vitro activity against a panel of Gram-positive and Gram-negative bacteria.

The results indicated that the semicarbazide (B1199961) derivatives were particularly potent. Notably, a semicarbazide featuring a 4-bromophenyl group demonstrated significant antibacterial potential against Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL. Another promising derivative, a thiosemicarbazide (B42300) with a 4-trifluoromethylphenyl group, showed MIC values between 31.25 and 62.5 µg/mL against several Gram-positive bacterial strains. cymitquimica.com

These findings underscore the potential of the this compound backbone as a lead structure for the development of new antibiotics, a critical area of research given the rise of drug-resistant bacteria.

Table 1: Antibacterial Activity of Semicarbazide Derivatives

Bacterial Strain MIC (µg/mL) of Semicarbazide with 4-bromophenyl group
Enterococcus faecalis ATCC 29212 3.91
Staphylococcus epidermidis ATCC 12228 7.81

Table 2: Antibacterial Activity of Thiosemicarbazide Derivatives

Bacterial Strain MIC (µg/mL) of Thiosemicarbazide with 4-trifluoromethylphenyl group
Staphylococcus epidermidis 31.25 - 62.5
Micrococcus luteus 31.25 - 62.5
Bacillus subtilis 31.25 - 62.5

Application in Chemical Biology as Probes and Tools

While the this compound scaffold holds promise for therapeutic applications, its potential use in chemical biology as probes and tools is also an area ripe for exploration. Chemical probes are small molecules used to study and manipulate biological systems, and fluorescent probes are particularly valuable for bioimaging.

The morpholine moiety has been incorporated into fluorescent probes for sensing pH changes within cells. nih.govresearchgate.netnih.gov For instance, morpholine-functionalized BODIPY dyes have been developed that exhibit pH-dependent fluorescence, allowing for the monitoring of intracellular pH. nih.govresearchgate.netnih.gov Although no specific research has been published on the use of this compound itself as a chemical probe, its structural components suggest potential avenues for such development. The nitroaromatic group, for example, is known to have interesting photophysical properties that could potentially be harnessed in the design of new imaging agents.

Exploration of New Therapeutic Areas and Disease Targets

Beyond its established antibacterial potential, the this compound scaffold is being considered for a range of other therapeutic areas. The presence of the morpholine ring in numerous approved drugs for various conditions hints at the broad biological relevance of this heterocycle. nih.govnih.gove3s-conferences.orgnih.gov

Research into morpholine derivatives has revealed their potential as anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.net Furthermore, morpholine-containing compounds have been investigated for the treatment of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, and mood disorders, due to their ability to interact with various receptors and enzymes in the brain. nih.gov

The chloro- and nitro-substituted phenyl ring also contributes to the potential for diverse biological activity. Chloro-containing compounds are prevalent in pharmaceuticals and are known to enhance the biological activity of molecules. nih.gov Nitroaromatic compounds have also been explored for various therapeutic applications, including in cancer treatment. patsnap.com The combination of these features in this compound suggests that its derivatives could be investigated for a wide array of diseases, targeting enzymes and receptors involved in cancer cell proliferation, neuroinflammation, and other pathological processes. For example, derivatives of 4-anilinoquinolines have shown promise as antitumor inhibitors. nih.gov

Interdisciplinary Research Integrating Synthesis, Biology, and Computation

The future development of this compound and its derivatives will greatly benefit from an interdisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling.

The study on antibacterial derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide serves as an excellent example of this integrated approach. cymitquimica.com The research involved:

Synthesis: The creation of new chemical entities by modifying the lead compound. cymitquimica.com

Biology: The in vitro screening of these new compounds against a panel of bacterial strains to determine their biological activity. cymitquimica.com

Computation: The use of quantum chemical calculations to understand the structural and electronic properties of the synthesized molecules, providing insights into their activity. cymitquimica.com

This synergistic strategy allows for a more rational and efficient drug discovery process. Computational studies, such as molecular docking and molecular dynamics simulations, can predict how these compounds might interact with specific biological targets, such as bacterial enzymes or cancer-related proteins. nih.govmdpi.comnih.gov This can help to prioritize which derivatives to synthesize and test, saving time and resources. The synthesis of quinazolin-4(3H)-one-morpholine hybrids as potential anti-lung cancer agents, which involved molecular docking and dynamics studies, further highlights the power of this integrated approach. nih.gov

By combining the expertise of synthetic chemists, biologists, and computational scientists, the full therapeutic potential of the this compound scaffold can be more effectively unlocked, paving the way for the discovery of novel drugs and research tools.

Q & A

Q. What strategies address enantiomeric impurities in asymmetric synthesis?

  • Methodology : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) resolves enantiomers (Rs > 1.5). Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) to control stereochemistry. X-ray anomalous scattering (Cu Kα radiation) confirms absolute configuration .

Q. How do substituents influence the compound’s structure-activity relationships (SAR) in agrochemical applications?

  • Methodology : Replace the nitro group with methoxy or trifluoromethyl groups to modulate electron density. SAR studies show that 3-trifluoromethyl analogs exhibit 10-fold higher fungicidal activity (EC50 = 0.8 µM vs. Botrytis cinerea) due to enhanced hydrophobic interactions .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-3-nitrobenzoyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Chloro-3-nitrobenzoyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.